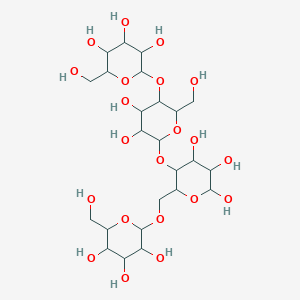

a-D-Galactosyl-mannotriose

Description

Contextualization within Oligosaccharide Biochemistry

α-D-Galactosyl-mannotriose is a complex oligosaccharide that holds a specific position within the vast landscape of carbohydrate biochemistry. It is structurally defined as a mannotriose molecule to which a single α-D-galactose unit is attached. The mannotriose core consists of three mannose residues linked together, and the galactose is typically attached via an α-1,6 linkage to one of the mannose units. elicityl-oligotech.comnih.gov This structure places it within the category of galactomanno-oligosaccharides, which are themselves breakdown products of larger polysaccharides known as galactomannans. scientific.netnih.gov

Galactomannans are significant components of the hemicellulose fraction of plant cell walls, particularly in the seeds of leguminous plants like guar (B607891) and carob. megazyme.commetu.edu.tr These polysaccharides have a backbone of β-1,4-linked D-mannose residues, with α-1,6-linked D-galactose side chains. The ratio of mannose to galactose varies depending on the plant source. The enzymatic hydrolysis of these galactomannans by β-mannanases results in the release of various oligosaccharides, including α-D-Galactosyl-mannotriose. megazyme.comjmb.or.kr

The study of α-D-Galactosyl-mannotriose and related compounds is integral to understanding the structure and enzymatic degradation of these abundant plant biopolymers. Its specific linkages and composition make it a key substrate for a range of glycoside hydrolase enzymes, including α-galactosidases, which cleave the terminal galactose residue, and various β-mannanases that act on the mannose backbone. researchgate.netnih.gov

Significance in Carbohydrate Research

The significance of α-D-Galactosyl-mannotriose in carbohydrate research is multifaceted, extending from fundamental enzymatic studies to applications in biotechnology. As a well-defined oligosaccharide, it serves as a crucial tool for characterizing the substrate specificity and mechanism of action of various carbohydrate-active enzymes.

Detailed Research Findings:

Researchers utilize α-D-Galactosyl-mannotriose to investigate the synergistic action of different enzymes in the breakdown of complex polysaccharides. For instance, the complete hydrolysis of galactomannans requires the coordinated activity of endo-β-mannanases, β-mannosidases, and α-galactosidases. megazyme.com Studies have shown that some β-mannanases can hydrolyze substrates like 6¹-α-D-galactosyl-mannotriose to produce smaller galactosyl-manno-oligosaccharides and mannose. plos.org

Furthermore, α-D-Galactosyl-mannotriose is instrumental in the study of carbohydrate-binding modules (CBMs), which are non-catalytic domains of enzymes that facilitate their binding to polysaccharides. The binding affinity of CBMs to specific oligosaccharides like α-D-Galactosyl-mannotriose provides insights into the recognition mechanisms that target enzymes to their substrates within the complex architecture of plant cell walls. nih.gov For example, the carbohydrate-binding module CBM62 has been shown to bind to 6-alpha-D-Galactosyl-mannotriose. nih.gov

In the context of biotechnology, the enzymatic hydrolysis of galactomannans from agricultural feedstocks into fermentable sugars is a key area of research for the production of biofuels and other bio-based products. Understanding how enzymes process oligosaccharides such as α-D-Galactosyl-mannotriose is critical for optimizing these processes. researchgate.netgoogle.com

The table below summarizes the key enzymes involved in the metabolism of α-D-Galactosyl-mannotriose and their sources.

| Enzyme | Source Organism | Action on α-D-Galactosyl-mannotriose |

| α-Galactosidase | Aspergillus niger | Cleaves the terminal α-galactose residue. megazyme.com |

| α-Galactosidase | Rice | Cleaves the terminal α-galactose residue. scientific.net |

| α-Galactosidase | Thermomyces lanuginosus | Efficiently hydrolyzes the terminal α-galactose residue. nih.gov |

| β-Mannanase | Aspergillus niger | Hydrolyzes the mannose backbone. megazyme.com |

| β-Mannosidase | Bacteroides thetaiotaomicron (BtMan2A) | Shows minimal activity towards 6¹-α-galactosyl-mannotriose. nih.gov |

| Endo-β-mannanase | Caldanaerobius polysaccharolyticus (Man5A and Man5B) | Hydrolyzes the oligosaccharide. researchgate.net |

The following interactive table presents data on the binding affinity of a specific carbohydrate-binding module (CtCBM62) to α-D-Galactosyl-mannotriose and related compounds.

| Ligand | Association Constant (K_a) x 10⁴ M⁻¹ |

| Galactomannan (B225805) (Carob) | 56.4 ± 3.1 |

| 6³,6⁴-Di-α-d-galactosyl mannopentaose | 2.21 ± 0.72 |

| 6¹-α-d-Galactosyl mannotriose | 0.29 ± 0.02 |

| Galactose | 0.32 ± 0.003 |

| Data from a study on a novel carbohydrate-binding module. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C24H42O21 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

2-[[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(13(32)15(34)21(38)40-8)45-24-18(37)14(33)19(7(3-27)43-24)44-23-17(36)12(31)10(29)6(2-26)42-23/h5-38H,1-4H2 |

InChI Key |

OSONIRPJYITFDM-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Origin

Presence in Plant Polysaccharides

Galactomannans from Leguminosae Species:

α-D-Galactosyl-mannotriose is a key component of galactomannans, which are storage polysaccharides primarily located in the endosperm of seeds from the Leguminosae (pea) family. ignited.inresearchgate.net These polymers consist of a linear backbone of β-(1→4)-linked D-mannopyranose residues, to which single α-(1→6)-linked D-galactopyranose units are attached as side chains. nih.gov The ratio of mannose to galactose varies depending on the plant source, which in turn influences the physicochemical properties of the galactomannan (B225805). researchgate.net

This structural motif is prevalent in several commercially and scientifically significant legume species:

Carob (Ceratonia siliqua): The galactomannan from carob seeds, also known as locust bean gum, contains regions with galactose substitution on the mannan (B1593421) backbone. megazyme.commegazyme.com Enzymatic hydrolysis of carob galactomannan yields various oligosaccharides, including those containing the α-D-Galactosyl-mannotriose structure. megazyme.com

Guar (B607891) (Cyamopsis tetragonoloba): Guar gum is characterized by a higher degree of galactose substitution compared to carob gum. researchgate.net The hydrolysis of guar galactomannan also releases galactose-containing manno-oligosaccharides, indicating the presence of the α-D-Galactosyl-mannotriose unit. megazyme.commegazyme.com

Lucerne (Medicago sativa): Galactomannan from lucerne seeds is another source of this oligosaccharide. megazyme.com Acid hydrolysis of lucerne galactomannan has been shown to yield 6¹-α-D-galactosyl-β-D-mannobiose and 6²-α-D-galactosyl-β-D-mannobiose, highlighting the linkage pattern found in α-D-Galactosyl-mannotriose. megazyme.com

Honey Locust (Gleditsia triacanthos): The seeds of the honey locust tree are a recognized source of galactomannan where α-D-Galactosyl-mannotriose is a structural component. nih.gov

Gleditsia triacanthos: As with the closely related honey locust, the galactomannans from this species are composed of a mannan backbone with galactose side chains, forming structures that include α-D-Galactosyl-mannotriose. nih.gov

Table 1: Mannose to Galactose Ratios in Galactomannans from Various Leguminosae Species

| Plant Source | Common Name | Mannose:Galactose Ratio (approximate) |

| Ceratonia siliqua | Carob (Locust Bean) | 4:1 |

| Cyamopsis tetragonoloba | Guar | 2:1 |

| Medicago sativa | Lucerne | 1:1 |

| Gleditsia triacanthos | Honey Locust | 3:1 |

Note: The mannose to galactose ratio can vary depending on the specific variety, growing conditions, and extraction methods.

Structural Oligosaccharide Moiety within Plant Cell Wall Components

Beyond their role as storage polysaccharides in the endosperm, galactomannans and their constituent oligosaccharides like α-D-Galactosyl-mannotriose are integral components of the plant cell wall matrix. aimspress.comaimspress.comnih.gov The primary cell wall is a dynamic structure composed of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses (including galactomannans) and pectins. nih.gov

Biosynthetic Pathways of Galactosyl-Mannooligosaccharides

The synthesis of α-D-Galactosyl-mannotriose occurs as part of the larger process of galactomannan biosynthesis within the plant cell. This intricate process is orchestrated by specific enzymes known as glycosyltransferases. nih.gov

Role of Glycosyltransferases in Oligosaccharide Assembly

The formation of galactomannans involves the coordinated action of at least two key enzymes:

Mannan synthase (MS): This enzyme is responsible for polymerizing the linear backbone of the galactomannan. It utilizes GDP-mannose as a sugar donor to sequentially add mannose residues via β-(1→4) linkages. nih.gov

Galactomannan galactosyltransferase (GMGT): This enzyme transfers galactose units from a UDP-galactose donor to specific mannose residues on the growing mannan chain. nih.gov

The interplay between these two enzymes determines the final structure of the galactomannan, including the formation of α-D-Galactosyl-mannotriose units. The enzymes are typically located in the Golgi apparatus, where the synthesis and modification of cell wall polysaccharides occur.

Specificity and Mechanism of Galactosyl Transfer

The creation of the precise α-D-Galactosyl-mannotriose structure is a result of the high specificity of the galactomannan galactosyltransferase. researchgate.net Research on GMGT from fenugreek has shown that the enzyme recognizes a specific sequence of mannose residues on the acceptor molecule. researchgate.net

The proposed mechanism involves the GMGT binding to the growing mannan chain and catalyzing the transfer of a galactose molecule to the C-6 hydroxyl group of a mannose residue. researchgate.net Studies with manno-oligosaccharide acceptors of varying lengths have indicated that the galactosyltransferase has a principal recognition sequence of six mannose residues, with the preferential transfer of galactose occurring to the third mannose residue from the non-reducing end of this sequence. researchgate.net This specificity ensures the regular, yet not entirely uniform, pattern of galactose substitution observed in native galactomannans. The transfer of a single galactose to a mannotriose unit within this growing chain results in the formation of the α-D-Galactosyl-mannotriose moiety. The enzyme catalyzes the formation of an α-(1→6) glycosidic bond between the galactose and mannose residues. researchgate.net

The hydrolysis of galactomannans by specific enzymes like β-mannanase can release a variety of oligosaccharides, including 6¹-α-D-galactosyl-β-D-mannotriose, further confirming the presence and structure of this unit within the parent polymer. megazyme.com

Table 2: Enzymes Involved in the Biosynthesis and Modification of α-D-Galactosyl-mannotriose containing Polysaccharides

| Enzyme | Function | Substrate(s) | Product(s) |

| Mannan synthase | Elongation of the mannan backbone | GDP-mannose, (Man)n | (Man)n+1 |

| Galactomannan galactosyltransferase | Addition of galactose side chains | UDP-galactose, mannan | Galactomannan |

| β-Mannanase | Hydrolysis of the mannan backbone | Galactomannan | Manno-oligosaccharides (including α-D-Galactosyl-mannotriose) |

| α-Galactosidase | Removal of galactose side chains | Galactomannan | Mannan, Galactose |

Catabolism and Enzymatic Hydrolysis of α D Galactosyl Mannotriose

Glycoside Hydrolases Affecting α-D-Galactosyl-mannotriose

The enzymatic degradation of α-D-Galactosyl-mannotriose relies on the coordinated action of several key enzymes, primarily α-galactosidases, β-mannanases, and β-mannosidases. Each of these enzymes plays a distinct and vital role in the complete hydrolysis of the oligosaccharide.

α-Galactosidases and Their Substrate Specificity

α-Galactosidases (α-D-galactoside galactohydrolases) are exo-acting enzymes that catalyze the hydrolysis of terminal, non-reducing α-D-galactose residues from a variety of substrates, including galactomannans and galactosyl-mannooligosaccharides like α-D-Galactosyl-mannotriose. megazyme.comescholarship.org The specificity of these enzymes can vary significantly depending on their source organism.

Aspergillus niger : The α-galactosidase from Aspergillus niger exhibits a preference for hydrolyzing α-1,6-linked galactose residues from polymeric galactomannan (B225805) and larger oligosaccharides. nih.gov Its action is crucial for exposing the mannan (B1593421) backbone for subsequent enzymatic attack.

Mortierella vinacea : The α-galactosidase from Mortierella vinacea is also effective in cleaving terminal α-galactosyl linkages. This enzyme is instrumental in the initial stages of galactomannan degradation by removing the galactose side chains.

Guar (B607891) (Cyamopsis tetragonoloba) : During germination, guar seeds produce α-galactosidases that are integral to the hydrolysis of their own galactomannan reserves. megazyme.com These enzymes specifically target and cleave the α-1,6-linked galactose units, a process essential for mobilizing stored energy for the growing seedling. megazyme.comnih.gov

Roseburia hominis : This human gut bacterium possesses a (galacto)-β-mannan-oligosaccharides utilization locus that includes the gene for an α-galactosidase, RhGal36A. nih.gov This enzyme is involved in the initial breakdown of galactosyl-mannooligosaccharides, enabling the bacterium to utilize these complex carbohydrates. nih.gov

β-Mannanases and Cleavage of Galactomannan Backbones

β-Mannanases (endo-1,4-β-mannanases) are endo-hydrolases that randomly cleave the β-1,4-D-mannosidic linkages within the mannan backbone of galactomannans, glucomannans, and mannans. escholarship.org This action produces smaller manno-oligosaccharides, which can then be further degraded.

Bacillus subtilis : The β-mannanase from Bacillus subtilis efficiently hydrolyzes the internal β-1,4-mannosidic bonds of galactomannans, leading to a rapid reduction in the viscosity of galactomannan solutions. The predominant products of this hydrolysis are mannobiose and mannotriose. fao.org

Aspergillus niger : This fungus is a prolific producer of β-mannanase, which works in concert with its α-galactosidase to break down galactomannans. The β-mannanase from A. niger is effective in cleaving the backbone of both highly substituted and less substituted galactomannans.

Helix pomatia : The gut juice of the Roman snail, Helix pomatia, contains a β-mannanase that contributes to the digestion of plant material. This enzyme demonstrates broad specificity for various mannan-based polysaccharides.

Cellulolytic Streptomyces : Various Streptomyces species are known to produce a suite of enzymes for degrading plant biomass, including potent β-mannanases. These enzymes are key to the saprophytic lifestyle of these bacteria.

Sclerotium rolfsii : This plant pathogenic fungus is a notable producer of a range of plant cell wall-degrading enzymes, including endo-β-mannanases. nih.gov The induction of mannanase (B13387028) activity is observed when the fungus is grown in the presence of mannan-containing substrates. nih.gov

β-Mannosidases in Terminal Oligosaccharide Degradation

β-Mannosidases (β-D-mannoside mannohydrolases) are exo-acting enzymes that complete the degradation of manno-oligosaccharides by hydrolyzing terminal, non-reducing β-D-mannose residues. nih.gov This final step releases mannose, which can then be readily assimilated by the organism. The synergistic action of β-mannanase and β-mannosidase is essential for the complete conversion of the mannan backbone to monosaccharides. nih.gov

Mechanisms of Enzymatic Hydrolysis and Product Characterization

De-galactosylation : The process is typically initiated by the action of α-galactosidase , which cleaves the α-1,6-glycosidic bond linking the galactose side chain to the mannotriose backbone. This releases a molecule of D-galactose and the linear oligosaccharide, mannotriose.

Backbone Cleavage : The resulting mannotriose is then a substrate for β-mannanase . This endo-acting enzyme cleaves the internal β-1,4-mannosidic linkages of the mannotriose molecule. The primary products of this cleavage are typically mannobiose and mannose.

Terminal Mannose Removal : The mannobiose produced by β-mannanase action is subsequently hydrolyzed by β-mannosidase . This exo-enzyme cleaves the terminal β-1,4-linkage of mannobiose, releasing two molecules of D-mannose.

The products of these enzymatic reactions are commonly characterized using techniques such as Thin Layer Chromatography (TLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). researchgate.netresearchgate.netthepharmajournal.com These methods allow for the separation and identification of the individual monosaccharides and oligosaccharides produced at each stage of the hydrolysis process.

Degradation Profiles of Galactosyl-Mannooligosaccharides

For instance, a high ratio of α-galactosidase to β-mannanase activity will lead to a rapid accumulation of linear manno-oligosaccharides before significant backbone cleavage occurs. Conversely, a higher relative activity of β-mannanase may result in the production of smaller galactosyl-mannooligosaccharides before the galactose side chains are removed.

The following table summarizes the typical hydrolysis products of α-D-Galactosyl-mannotriose when subjected to the action of specific glycoside hydrolases, as analyzed by methods like TLC. researchgate.net

| Enzyme | Substrate | Primary Hydrolysis Products |

|---|---|---|

| α-Galactosidase | α-D-Galactosyl-mannotriose | D-Galactose, Mannotriose |

| β-Mannanase | Mannotriose | Mannobiose, D-Mannose |

| β-Mannosidase | Mannobiose | D-Mannose |

The synergistic action of these enzymes is crucial for the efficient and complete degradation of α-D-Galactosyl-mannotriose. nih.gov Studies have shown that the combined action of α-galactosidase and β-mannanase leads to a significantly higher yield of monosaccharides compared to the action of either enzyme alone. nih.gov This highlights the importance of a multi-enzyme system for the effective catabolism of complex oligosaccharides in nature.

Advanced Structural Elucidation and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of oligosaccharides by NMR begins with one-dimensional (1D) experiments, ¹H and ¹³C NMR, and is typically completed using a combination of two-dimensional (2D) experiments. nih.govdtu.dk

¹H NMR: The 1D ¹H NMR spectrum provides initial, crucial information. Protons in different chemical environments give distinct signals. Anomeric protons (H-1) are particularly important as their chemical shifts (typically δ 4.5-5.5 ppm) and coupling constants (³J(H1,H2)) can help determine the anomeric configuration (α or β) of each monosaccharide residue. dtu.dk However, severe signal overlap often occurs in the bulk proton region (δ 3-4 ppm), making complete assignment from a 1D spectrum alone difficult for complex oligosaccharides. dtu.dkacs.org

¹³C NMR: The 1D ¹³C NMR spectrum offers a much wider spectral dispersion (approx. 200 ppm) compared to ¹H NMR, reducing signal overlap. dtu.dk Glycosylation causes a significant downfield shift (4–10 ppm) for the carbons involved in the glycosidic linkage (the anomeric carbon and the linked carbon), which is instrumental in identifying linkage positions. unimo.itresearchgate.net

2D NMR: To overcome the limitations of 1D NMR, a suite of 2D experiments is used to establish correlations between nuclei, allowing for the complete assignment of all proton and carbon signals. nih.govacs.org

| 2D NMR Experiment | Abbreviation | Information Provided |

| Correlation Spectroscopy | COSY | Shows correlations between scalar-coupled protons (typically ²JHH and ³JHH), allowing for the tracing of proton connectivity within each monosaccharide spin system. acs.org |

| Total Correlation Spectroscopy | TOCSY | Extends the correlation beyond directly coupled protons to reveal the entire spin system of a monosaccharide residue, from H-1 to the final proton. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a map of all C-H pairs in the molecule. acs.org |

| Heteronuclear Multiple Bond Correlation | HMBC | Reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is a key technique for identifying the glycosidic linkage by showing a correlation between the anomeric proton (H-1) of one residue and the carbon at the linkage position of the adjacent residue. acs.orgdiva-portal.org |

By combining the information from these experiments, a complete picture of the covalent structure of α-D-Galactosyl-mannotriose can be assembled, including the identification of the monosaccharide units (galactose and mannose), their anomeric configurations, and the specific linkages connecting them.

While the covalent structure describes the connectivity of atoms, the biological function of oligosaccharides is often dictated by their three-dimensional shape in solution. NMR spectroscopy is a primary tool for studying the conformation of oligosaccharides, which is largely defined by the torsion angles around the glycosidic linkages. glycoforum.gr.jp For a (1→6)-linkage, as found in α-D-Galactosyl-mannotriose, there are three key torsion angles:

Φ (phi): O5′–C1′–O6–C6

Ψ (psi): C1′–O6–C6–C5

Ω (omega): O6–C6–C5–O5 nih.gov

The conformational preferences around these bonds are determined by measuring specific NMR parameters:

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. In a Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, cross-peaks between anomeric protons and protons on the aglycone residue across the glycosidic linkage provide distance restraints that help define the Φ and Ψ angles. glycoforum.gr.jpdiva-portal.org

Scalar (J) Coupling Constants: Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. acs.org For (1→6) linkages, homonuclear ³J(H5,H6R) and ³J(H5,H6S) coupling constants are particularly informative for determining the conformational populations (gg, gt, tg) around the ω torsion angle. nih.govacs.org Heteronuclear coupling constants across the glycosidic linkage (e.g., ³J(C1',H6)) can also provide valuable information about the Ψ angle.

These experimental NMR data are often used in conjunction with molecular dynamics (MD) simulations and theoretical calculations to generate a detailed model of the dominant conformations of α-D-Galactosyl-mannotriose in solution. nih.govnih.gov

The interpretation of complex NMR spectra can be facilitated by the use of established concepts and databases.

Structural Reporter Groups: This concept relies on the observation that the chemical shifts of certain protons and carbons are highly sensitive to their local structural environment. glycoforum.gr.jpunimo.it Specific nuclei (e.g., anomeric protons, protons adjacent to linkage sites, or protons on deoxy-carbons) act as "reporters" for particular structural motifs. researchgate.net By comparing the chemical shifts of these reporter groups in an unknown compound to a library of data from well-characterized structures, one can rapidly identify common structural elements. unimo.itresearchgate.net

Carbohydrate NMR Databases: Several databases have been developed to aid in the structural elucidation of carbohydrates. These databases store assigned ¹H and ¹³C chemical shift data for a vast number of carbohydrate structures. glycoforum.gr.jp By inputting experimental chemical shifts from an unknown compound, researchers can search for matching structures or substructures. Some databases also incorporate prediction algorithms that can estimate NMR spectra for a given structure, further aiding in the assignment process. diva-portal.org

Examples of Carbohydrate NMR Databases:

| Database Name | Description |

| Carbohydrate Structure Database (CSDB) | A comprehensive database containing structural, NMR spectroscopic, bibliographic, and taxonomic data for carbohydrates from microorganisms, fungi, and plants. toukach.ru |

| GlycoNMR | A curated dataset of carbohydrate structures and their corresponding NMR chemical shifts, designed for machine learning applications in glycoscience. mlr.press |

| Complex Carbohydrate Magnetic Resonance Database (CCMRD) | A database focusing on solid-state NMR spectra of complex carbohydrates. ccmrd.orgglycodata.org |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for oligosaccharide analysis, prized for its high sensitivity and tolerance for complex mixtures. nih.gov It provides information on molecular weight, composition, sequence, and linkage. nih.gov

Determining the precise elemental composition of an oligosaccharide is the first step in its characterization. High-Resolution Accurate Mass (HRAM) spectrometry is the gold standard for this purpose. nih.govazolifesciences.com

HRAM: Unlike low-resolution instruments that measure mass to the nearest integer, HRAM instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to several decimal places). thermofisher.com This accuracy allows for the calculation of a unique elemental formula (e.g., C₂₄H₄₂O₂₁ for galactosyl-mannotriose), as different combinations of atoms will have slightly different exact masses. azolifesciences.com

Orbitrap Technology: The Orbitrap is a widely used HRAM mass analyzer. Ions are trapped in an electrostatic field and orbit a central electrode. The frequency of their axial oscillation is directly related to their m/z ratio. By detecting these image currents over time and performing a Fourier transform, the instrument can generate mass spectra with very high resolving power (up to 500,000) and mass accuracy. thermofisher.com This capability is essential for confidently assigning molecular formulas to oligosaccharides in complex biological samples. nih.govresearchgate.net

The combination of a separation technique like ultra-high-performance liquid chromatography (UHPLC) with HRAM-MS provides a powerful platform for analyzing oligosaccharide mixtures. nih.govresearchgate.net

While HRAM provides the "what" (composition), tandem mass spectrometry (MS/MS) provides the "how" (sequence and linkage). nih.gov The process involves multiple stages of mass analysis:

Precursor Ion Selection: In the first stage of MS, the ion corresponding to the intact oligosaccharide (the precursor ion) is selected.

Fragmentation: The selected precursor ion is energized, typically through collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). researchgate.net

Product Ion Analysis: The m/z ratios of the resulting product ions are measured in the second stage of MS.

The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, resulting in two main types of fragment ions: B/Y-ions (cleavage with the charge retained on the non-reducing end fragment/reducing end fragment, respectively) and C/Z-ions (a related cleavage pattern). The mass differences between successive fragment ions reveal the mass of each monosaccharide unit, thus establishing the sequence.

Distinguishing between isomers (e.g., different linkage positions) is more challenging but can often be achieved with MS/MS. nih.gov The relative abundances of specific fragment ions can be characteristic of a particular linkage type. acs.orgucdavis.edu More advanced MSⁿ techniques, where product ions are themselves selected and fragmented in subsequent steps, can provide even more detailed structural information, helping to differentiate closely related isomeric structures. nih.govresearchgate.net

Ion Mobility Spectrometry and Gas-Phase Infrared Spectroscopy Integration

The integration of Ion Mobility Spectrometry (IMS) with Gas-Phase Infrared (IR) Spectroscopy provides a powerful tool for the detailed structural analysis of oligosaccharides like α-D-Galactosyl-mannotriose. This combination allows for the separation of ions in the gas phase based on their size, shape, and charge, followed by spectroscopic analysis that yields a unique vibrational fingerprint of the molecule.

Gas-phase IR spectroscopy is particularly adept at differentiating subtle isomeric differences that are often challenging to resolve using mass spectrometry alone. manchester.ac.uk This includes distinguishing between regio- and stereoisomers, identifying the anomeric configuration (α or β), and determining the ring size (pyranose vs. furanose) of the constituent monosaccharides. manchester.ac.uknih.gov For α-D-Galactosyl-mannotriose, this technique could confirm the α-anomeric configuration of the galactose linkage and the specific stereochemistry of the mannose units.

Cryogenic IR spectroscopy, a more advanced iteration of this technique, offers even greater spectral resolution by measuring ions at very low temperatures. d-nb.info This method has been successfully used to obtain well-resolved IR spectra for oligosaccharides up to pentasaccharides, providing diagnostic features for monosaccharide composition and sulfation patterns. d-nb.info The application of such a technique to α-D-Galactosyl-mannotriose would provide unambiguous confirmation of its covalent structure and three-dimensional conformation in the gas phase.

| Technique | Information Obtained for α-D-Galactosyl-mannotriose | Key Advantages |

| Ion Mobility Spectrometry (IMS) | Gas-phase separation from isomers based on shape and size. | Provides an additional dimension of separation beyond mass-to-charge ratio. |

| Gas-Phase Infrared (IR) Spectroscopy | Confirmation of anomeric linkages (α-linkage of galactose), ring size, and stereochemistry. nih.gov | Provides a unique vibrational fingerprint sensitive to fine structural details. manchester.ac.uk |

| Cryogenic IR Spectroscopy | Highly resolved vibrational spectra for unambiguous structural confirmation. d-nb.info | Enhanced resolution of diagnostic spectral features. |

Matrix-Assisted Laser Desorption/Ionization (MALDI) MS in Oligosaccharide Characterization

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique for the analysis of non-volatile biomolecules like oligosaccharides. In this method, the analyte is co-crystallized with a matrix that strongly absorbs laser energy, facilitating a soft ionization process that minimizes fragmentation and primarily produces intact molecular ions.

For α-D-Galactosyl-mannotriose, MALDI-Time-of-Flight (TOF) MS would be employed to accurately determine its molecular mass. researchgate.net This provides direct confirmation of its composition as a tetrasaccharide consisting of one galactose and three mannose residues.

Further structural details can be obtained using tandem mass spectrometry (MALDI-TOF/TOF-MS). researchgate.net In this approach, the molecular ion of α-D-Galactosyl-mannotriose is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of the monosaccharide units and the positions of the glycosidic linkages. uno.edueui.eu Analysis of the fragmentation pattern can help to distinguish α-D-Galactosyl-mannotriose from its isomers by revealing the specific connectivity of the sugar units.

| MALDI-MS Mode | Application to α-D-Galactosyl-mannotriose | Typical Result |

| MALDI-TOF MS | Determination of molecular weight. | A single major peak corresponding to the mass of the intact molecule (e.g., [M+Na]⁺). |

| MALDI-TOF/TOF MS (Tandem MS) | Sequencing of monosaccharide units and linkage analysis through fragmentation. researchgate.net | A spectrum of fragment ions revealing the loss of terminal sugar residues and cross-ring cleavages. |

High-Resolution Chromatographic Separations

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Isomer Resolution

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the separation and quantification of carbohydrates. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on strong anion-exchange columns. PAD provides direct, sensitive detection without the need for derivatization.

This technique is exceptionally powerful for resolving isomeric oligosaccharides. chromatographyonline.com In the context of producing or isolating α-D-Galactosyl-mannotriose from the hydrolysis of galactomannans, HPAEC-PAD would be crucial for separating it from other oligosaccharides with the same degree of polymerization but different linkage positions or compositions. megazyme.com For example, it could resolve α-D-Galactosyl-mannotriose from other galactosyl-mannotriose isomers where the galactose unit is attached at a different position on the mannotriose backbone. The high resolving power of modern HPAEC columns allows for the baseline separation of closely related carbohydrate structures. chromatographyonline.com

Gel Permeation and Size Exclusion Chromatography for Molecular Size Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. nih.govnih.gov This technique is invaluable for assessing the purity and homogeneity of an oligosaccharide preparation and for analyzing the molecular size distribution of polysaccharides and their hydrolysis products. nih.govoeno-one.eu

When analyzing a sample of α-D-Galactosyl-mannotriose, GPC/SEC can be used to:

Confirm Purity: A pure sample of α-D-Galactosyl-mannotriose would elute as a single, symmetrical peak, indicating a uniform molecular size.

Analyze Hydrolysis Reactions: When producing this oligosaccharide from a larger galactomannan (B225805) polymer, GPC/SEC can monitor the progress of the hydrolysis by showing the decrease in the high molecular weight polymer peak and the appearance of smaller oligosaccharide peaks. megazyme.com

Fractionate Mixtures: The technique can be used on a preparative scale to isolate oligosaccharides of a specific size class.

| Parameter | Description | Relevance to α-D-Galactosyl-mannotriose Analysis |

| Retention Time | Time taken for the molecule to elute from the column. | Inversely proportional to the molecular size; allows for size comparison with standards. |

| Peak Shape | The symmetry and broadness of the elution peak. | A narrow, symmetrical peak indicates a homogenous sample (monodisperse). |

| Molecular Weight Distribution | The range of molecular weights present in a sample. | Assesses the purity of the α-D-Galactosyl-mannotriose preparation. |

Thin Layer Chromatography (TLC) for Hydrolysis Product Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of enzymatic or chemical hydrolysis of polysaccharides. nih.govnih.gov It allows for the qualitative and semi-quantitative analysis of the products formed over time. nih.gov

In the context of α-D-Galactosyl-mannotriose, TLC is an ideal tool to monitor the enzymatic degradation of galactomannans by β-mannanase. researchgate.net By spotting aliquots of the reaction mixture onto a TLC plate at different time intervals, one can visualize the disappearance of the high molecular weight substrate (which remains at the origin) and the appearance of smaller oligosaccharide products, including mannobiose, mannotriose, and galactosyl-mannotriose. researchgate.netresearchgate.net Comparing the migration distance (Rf value) of the product spots with that of known standards allows for their preliminary identification. This method provides a clear visual representation of the reaction progress and the profile of hydrolysis products. researchgate.net

Complementary Analytical Techniques

While the aforementioned techniques provide extensive structural information, a comprehensive characterization of α-D-Galactosyl-mannotriose often involves complementary methods. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful non-destructive technique that provides detailed information about the connectivity and stereochemistry of the monosaccharide units. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can definitively establish the glycosidic linkage positions and anomeric configurations. Enzymatic techniques, using specific exoglycosidases like α-galactosidase or β-mannosidase, can be employed to sequentially cleave terminal sugar residues, with the resulting products analyzed by chromatography or mass spectrometry to confirm the oligosaccharide sequence. megazyme.com

Methylation Analysis for Glycosidic Linkage Determination

Methylation analysis is a powerful and widely used chemical method for the detailed determination of glycosidic linkages in oligosaccharides and polysaccharides. nih.gov This technique involves a series of chemical reactions that ultimately identify which hydroxyl groups on each monosaccharide residue were involved in forming glycosidic bonds or were part of the ring structure.

The process begins with permethylation , where all free hydroxyl (-OH) groups on the oligosaccharide are converted to methyl ethers (-OCH₃). nih.govresearchgate.net This is a crucial step that protects these groups from subsequent reactions. The permethylated oligosaccharide is then subjected to acid hydrolysis , which cleaves all the glycosidic bonds between the monosaccharide units. researchgate.net This hydrolysis step exposes the hydroxyl groups that were previously involved in these linkages.

The resulting mixture of partially methylated monosaccharides is then reduced to their corresponding alditols, typically using a reducing agent like sodium borohydride. Following reduction, the newly formed hydroxyl groups (at the site of the former glycosidic linkages) are acetylated . This creates partially methylated alditol acetates (PMAAs), where the positions of the O-acetyl groups correspond to the original linkage positions and the O-methyl groups correspond to the positions of the free hydroxyl groups in the native oligosaccharide. nih.gov

These volatile PMAA derivatives are then separated, identified, and quantified, most commonly by gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com The identification of each PMAA is achieved by comparing its retention time and its electron-impact mass spectrometry (EI-MS) fragmentation pattern against known standards or reference data. nih.govmdpi.com The fragmentation patterns of PMAAs are well-defined and allow for the unambiguous determination of the substitution pattern. nih.gov

For α-D-Galactosyl-mannotriose, which consists of a galactose unit linked to a mannotriose backbone, methylation analysis would yield specific PMAAs corresponding to the terminal galactose residue, the internal mannose residues, and the reducing-end mannose residue, thereby confirming the precise glycosidic linkages between them.

Table 1: Steps and Reactions in Methylation Analysis

| Step | Reaction | Purpose |

| Permethylation | All free hydroxyl groups are converted to methyl ethers. | To protect the original free hydroxyl groups. researchgate.net |

| Acid Hydrolysis | Glycosidic bonds between monosaccharide units are cleaved. | To break the oligosaccharide into its constituent monosaccharides. researchgate.net |

| Reduction | The aldehyde/ketone group of the partially methylated monosaccharides is reduced to an alcohol group. | To convert the monosaccharides into their corresponding alditols. nih.gov |

| Acetylation | The newly exposed hydroxyl groups (from the cleaved linkages) are acetylated. | To mark the positions of the original glycosidic linkages. nih.gov |

| Analysis | The resulting partially methylated alditol acetates (PMAAs) are analyzed by GC-MS. | To separate, identify, and quantify the derivatives, revealing the linkage positions. mdpi.com |

Quantitative Analytical Methods for Oligosaccharide Content

The accurate quantification of oligosaccharides like α-D-Galactosyl-mannotriose is crucial for research and industrial applications. Due to the inherent properties of oligosaccharides, such as high polarity and the lack of a strong chromophore, a variety of specialized analytical methods are required. rsc.orgijirmps.org Chromatographic techniques are central to the separation and quantification of these complex carbohydrates. rsc.orgijirmps.org

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates. It is particularly well-suited for separating complex mixtures of oligosaccharides based on the weak acidity of their hydroxyl groups at high pH. The pulsed amperometric detector allows for direct and sensitive detection without the need for derivatization.

High-Performance Liquid Chromatography (HPLC) is another widely used technique. ijirmps.org Given the hydrophilic nature of oligosaccharides, methods like hydrophilic interaction liquid chromatography (HILIC) are often employed. researchgate.net Detection can be achieved using various detectors, including Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD), especially when the analyte lacks a UV-absorbing group. researchgate.net To enhance detection sensitivity and improve separation on more common reversed-phase HPLC columns, oligosaccharides can be derivatized with UV-absorbing or fluorescent tags. researchgate.net

Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of oligosaccharides. researchgate.net By comparing the migration of the sample with known standards on a TLC plate, one can identify and estimate the amount of the target compound. researchgate.net Densitometry can be used for more accurate quantification of the separated spots on the TLC plate. oregonstate.edu

Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can also be used for quantitative analysis. This method requires the oligosaccharide to be derivatized to increase its volatility. The FID provides excellent quantitative capabilities due to its wide linear dynamic range. mdpi.com

Table 2: Common Quantitative Analytical Methods for Oligosaccharides

| Analytical Method | Principle | Detection Method | Notes |

| HPAEC-PAD | Anion-exchange chromatography at high pH separates oligosaccharides based on the charge of their hydroxyl groups. researchgate.net | Pulsed Amperometric Detection (PAD) | High sensitivity and specificity for underivatized carbohydrates. researchgate.net |

| HPLC-RID/ELSD | Separation based on partitioning between a stationary phase and a mobile phase (e.g., HILIC). researchgate.net | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Universal detectors suitable for non-chromophoric compounds. researchgate.net |

| HPLC with Derivatization | Reversed-phase chromatography of oligosaccharides tagged with a UV-absorbing or fluorescent molecule. researchgate.net | UV/Visible or Fluorescence Detector | Enhanced sensitivity and selectivity. researchgate.net |

| TLC with Densitometry | Separation on a thin layer of adsorbent material followed by quantification of spot intensity. researchgate.netoregonstate.edu | Visual comparison or densitometer | A simple, rapid, and cost-effective method. researchgate.net |

| GC-FID/MS | Separation of volatile derivatives of the oligosaccharide in the gas phase. mdpi.com | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Requires derivatization; FID offers a wide linear range for quantification. mdpi.com |

Biological Functions and Molecular Interactions

Role in Microbial Carbohydrate Metabolism and Utilization

The compound α-D-Galactosyl-mannotriose is a key intermediate in the microbial breakdown of galactomannans, which are complex polysaccharides found abundantly in plant cell walls, particularly in the endosperms of legume seeds. nih.govnih.govresearchgate.net Microorganisms that can utilize these complex carbohydrates possess specialized enzymatic and transport systems to deconstruct and internalize the resulting oligosaccharides.

Substrate for Microbial Mannan-Utilizing Enzymes and Transporter Systems

The enzymatic degradation of galactomannan (B225805) is a multi-step process primarily initiated by endo-β-mannanases. These enzymes cleave the β-1,4-linked mannose backbone of the polysaccharide. nih.gov The presence of α-1,6-linked galactose side chains influences the action of these enzymes. Some β-mannanases can bypass these substitutions, while others require the removal of galactose by α-galactosidases for efficient hydrolysis. nih.govmegazyme.com

Hydrolysis of galactomannans from sources like carob and Leucaena leucocephala by β-mannanases from various microbial sources, including Aspergillus niger and Bacillus subtilis, yields a mixture of manno-oligosaccharides. megazyme.commegazyme.com Among the primary products are oligosaccharides containing a galactose stub, specifically 6¹-α-D-galactosyl-β-D-mannobiose and 6¹-α-D-galactosyl-β-D-mannotriose. megazyme.commegazyme.com These galactose-substituted oligosaccharides serve as direct substrates for further enzymatic processing and subsequent uptake by microbial transporter systems. Human gut bacteria, such as Bacteroides ovatus, possess dedicated gene clusters known as Polysaccharide Utilisation Loci (PULs) that encode the necessary enzymes and transporters for galactomannan digestion. lu.se

Mechanisms of Manno-Oligosaccharide Uptake by Bacterial Species

Bacteria have evolved sophisticated mechanisms to capture and internalize manno-oligosaccharides from the environment. A common strategy involves substrate-binding proteins (SBPs) associated with ATP-binding cassette (ABC) transporters. These high-affinity binding proteins are typically located in the periplasm of Gram-negative bacteria or tethered to the cell membrane of Gram-positive bacteria, where they capture oligosaccharides and deliver them to the membrane-spanning transporter complex.

In the human gut bacterium Bacteroides thetaiotaomicron, the degradation of yeast mannan (B1593421), another complex mannose-containing polysaccharide, occurs through a "selfish" mechanism where large oligosaccharides are generated at the cell surface and immediately transported into the periplasm for further breakdown. nih.gov A similar strategy is employed for galactomannan utilization in Bacteroides ovatus, where an outer membrane-associated mannanase (B13387028) performs initial cleavage, and the resulting oligosaccharides, including α-D-Galactosyl-mannotriose, are transported into the periplasm for subsequent processing by periplasmic α-galactosidases and β-mannanases. lu.se In the Gram-positive alkaliphilic Bacillus sp. N16-5, a specific manno-oligosaccharide binding protein, ManH, is crucial for the utilization of mannan. plos.org This protein is part of a mannan utilization gene cluster, highlighting a coordinated system for oligosaccharide binding and transport. plos.org

Interactions with Specific Carbohydrate-Binding Proteins

The specificity of microbial carbohydrate utilization is heavily dependent on the precise recognition of oligosaccharide structures by carbohydrate-binding proteins (CBPs) or modules (CBMs). nih.gov These proteins exhibit distinct affinities for different ligands, ensuring the efficient capture of specific sugar structures.

Characterization of Oligosaccharide-Binding Protein Specificity (e.g., ManH from Bacillus sp. N16-5)

ManH is a manno-oligosaccharide binding protein from Bacillus sp. N16-5 that plays a vital role in the bacterium's ability to grow on mannan. plos.org Studies characterizing its binding specificity have shown that it interacts with a range of manno-oligosaccharides. Using techniques such as isothermal titration calorimetry, researchers have demonstrated that ManH binds to mannotriose, mannotetraose, and mannopentaose. plos.org Crucially, it also binds to α-D-Galactosyl-mannotriose, indicating its role in the uptake of galactose-substituted manno-oligosaccharides released during the initial stages of galactomannan degradation. plos.org This broad specificity allows the bacterium to efficiently capture various breakdown products, maximizing its nutrient acquisition from complex galactomannan substrates.

Thermodynamic Parameters of Ligand-Protein Binding (e.g., Isothermal Titration Calorimetry)

Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding interactions, such as those between a protein and its ligand. nih.gov These parameters, including the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS), provide deep insights into the molecular forces driving the interaction. nih.govnih.gov

For the ManH protein from Bacillus sp. N16-5, ITC experiments have quantified its interaction with various manno-oligosaccharides. plos.org The binding of ManH to these sugars is an enthalpy-driven process, as indicated by the favorable negative ΔH values. plos.org The data reveal that ManH has a high affinity for these ligands, with dissociation constants in the micromolar range. plos.org

| Ligand | Kd (μM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Mannotriose | 1.15 ± 0.11 | 0.95 | -13.6 ± 0.1 | 5.5 |

| Mannotetraose | 1.10 ± 0.14 | 0.96 | -14.1 ± 0.1 | 6.0 |

| Mannopentaose | 0.50 ± 0.05 | 0.97 | -15.1 ± 0.1 | 6.4 |

| This compound | 1.18 ± 0.11 | 0.94 | -13.0 ± 0.2 | 4.9 |

Data sourced from studies on ManH from Bacillus sp. N16-5. plos.org

Broader Context in Plant Physiology

While directly involved in microbial metabolism, α-D-Galactosyl-mannotriose is fundamentally a structural component of galactomannans, polysaccharides with significant roles in plant physiology. nih.govnih.gov

Galactomannans are major storage carbohydrates found in the endosperm of seeds from the Leguminosae family, such as guar (B607891), carob, and fenugreek. nih.govresearchgate.netresearchgate.net These polysaccharides accumulate during seed development and can constitute a significant portion of the seed's dry weight. megazyme.comresearchgate.net During germination, the stored galactomannan is hydrolyzed by enzymes like β-mannanase and α-galactosidase, releasing monosaccharides (mannose and galactose) and small oligosaccharides. megazyme.comresearchgate.net These simple sugars are then transported to the growing embryo, where they serve as a primary source of energy and carbon to fuel early seedling growth until photosynthesis can be established. researchgate.net Therefore, α-D-Galactosyl-mannotriose exists as a transient but essential piece of this vital energy reserve.

Beyond their role as an energy store, the physicochemical properties of galactomannans suggest potential functions in stress response. As mucilaginous, hydrophilic polymers, they have a high water-holding capacity. researchgate.net This property may help protect seeds from desiccation and confer a degree of drought resistance, ensuring viability under water-scarce conditions. researchgate.net Foliar mucilages, which can be composed of galactomannans, are also implicated in wound responses and protection against abiotic stresses. researchgate.net

Immunomodulatory Attributes of α-D-Galactosyl-mannotriose

The immunomodulatory properties of α-D-Galactosyl-mannotriose are intrinsically linked to its role as a structural component of larger polysaccharides, particularly galactomannans found in the cell walls of fungi like Aspergillus fumigatus. Research into the immunological effects of these larger molecules provides insight into the potential attributes of their constituent oligosaccharides.

Galactomannans are recognized by the host immune system, leading to a cascade of responses. While direct studies on isolated α-D-Galactosyl-mannotriose are limited, the immunomodulatory activity of galactomannan and its fragments has been the subject of detailed investigation. These studies reveal that the carbohydrate moieties of fungal cell walls are pivotal in orchestrating the human immune response.

Chemically synthesized oligosaccharides, representing key fragments of galactomannan, have been instrumental in dissecting the specific components responsible for immune stimulation. nih.govpasteur.fr It has been demonstrated that the galactofuranose (Galf) residues within galactomannan are particularly important for its antigenicity and ability to induce cytokine production. mdpi.comnih.gov Specifically, a terminal disaccharide of Galf-β-1,5-Galf has been identified as a minimal unit required to trigger the production of cytokines such as interleukin 1 beta (IL-1β), IL-1Ra, and IL-6 by peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov In contrast, the mannan core of galactomannan does not appear to elicit a significant antibody or cytokine response. mdpi.comnih.gov

Galactomannan can also modulate the inflammatory response in human macrophages. It has been shown to induce a reprogramming of the inflammatory response through the dectin-1 receptor. nih.gov This interaction leads to the overexpression of the nuclear factor kappa-light-chain-enhancer of activated B cells 2 (NFκB2)/p100, which is a crucial factor in the progression of a galactomannan-induced refractory state in macrophages. nih.gov This suggests a mechanism by which galactomannan can downregulate inflammatory responses. nih.gov

Furthermore, galacto-oligosaccharides (GOS) have been shown to possess direct immunomodulatory effects, including the ability to interact with T-cells and dendritic cells. mdpi.com They can selectively promote the release of the regulatory cytokine IL-10. mdpi.com Studies using co-culture models of human intestinal epithelial cells and activated PBMCs have indicated that certain GOS fractions can enhance a regulatory-type Th1 immune response, characterized by increased production of IFN-γ and IL-10. mdpi.com

The following table summarizes the key research findings on the immunomodulatory effects of galactomannans and their oligosaccharide components, which likely encompass the activity of structures such as α-D-Galactosyl-mannotriose.

| Immune Cell Type | Stimulus | Observed Effect | Key Molecules Involved | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Synthetic galactofuranose-containing oligosaccharides | Induction of cytokine and chemokine secretion (IL-1β, IL-1Ra, IL-6, TNF-α, CCL2, CCL3, CCL4, CCL5, CXCL1) | Galf(1→5)Galf blocks | nih.gov |

| Human Macrophages | Galactomannan | Reprogramming of inflammatory response, reduced cytokine production upon secondary stimulation | Dectin-1, NFκB2/p100 | nih.gov |

| T-cells and Dendritic Cells | Galacto-oligosaccharides (GOS) | Selective promotion of IL-10 release | - | mdpi.com |

| Human Intestinal Epithelial Cells (IEC) and activated PBMCs (co-culture) | GOS fractions (DP3-5) with CpG | Enhanced regulatory-type Th1 response (increased IFN-γ and IL-10), increased galectin-9 secretion | Galectin-9 | mdpi.com |

These findings underscore the potential of α-D-Galactosyl-mannotriose, as a constituent of larger galactomannans, to participate in the modulation of the host immune system. The specific nature and potency of its individual effects may depend on the context of the larger molecule and its presentation to immune cells.

Research Applications and Future Perspectives

Utilization in Biochemical Enzyme Assays and Glycosidase Specificity Studies

α-D-Galactosyl-mannotriose is a valuable substrate in biochemical enzyme assays, particularly for the characterization of glycosidases. bioglyco.commegazyme.com Its specific structure allows researchers to probe the activity and substrate specificity of enzymes such as α-galactosidase. researchgate.net These enzymes catalyze the hydrolysis of terminal α-D-galactosyl residues from various glycoconjugates. researchgate.net

The use of α-D-Galactosyl-mannotriose helps in delineating the catalytic requirements of different glycoside hydrolase (GH) families. researchgate.net For example, studies on α-galactosidases from different sources, such as rice, have utilized mannose-based oligosaccharides to determine their precise cleavage patterns. researchgate.net It was found that rice α-galactosidase can cleave terminal galactosyl residues attached at the O-6 position of a mannosyl residue in both mannobiose and mannotriose. researchgate.net This level of detail is crucial for understanding the functional differences between enzyme isoforms and homologs.

Furthermore, this compound is employed in comparative studies of enzyme kinetics. By analyzing the rate of hydrolysis of α-D-Galactosyl-mannotriose compared to other oligosaccharides, researchers can quantify the catalytic efficiency of an enzyme. megazyme.com For instance, β-D-mannosidase has been shown to hydrolyze β-D-mannobiose at a much higher rate than it does 6¹-α-D-galactosyl-β-D-mannobiose, highlighting the influence of the galactose substitution on enzyme activity. megazyme.com

| Enzyme Studied | Source | Substrate Specificity Finding with α-D-Galactosyl-mannotriose or related compounds |

| α-Galactosidase | Rice | Cleaves terminal α-D-galactosyl residues from the O-6 position of mannosyl residues in mannobiose and mannotriose. researchgate.net |

| β-Mannanase | Various | Hydrolysis patterns of galactomannans reveal fine structural details of the polysaccharide. megazyme.com |

| Exo-β-mannanase | Germinating guar (B607891) | Part of a synergistic enzymatic system for the complete degradation of galactomannan (B225805). megazyme.com |

| β-D-Mannosidase | Helix pomatia | Hydrolyzes β-D-mannobiose at a significantly higher rate than 6¹-α-D-galactosyl-β-D-mannobiose. megazyme.com |

Reference Compound in Glycobiology Research and Analytical Method Development

In the field of glycobiology, α-D-Galactosyl-mannotriose serves as a critical reference standard. megazyme.com Its well-defined structure is essential for the calibration and validation of analytical methods aimed at characterizing complex carbohydrates. mdpi.com These methods are fundamental to understanding the roles of glycans in biological processes.

The development of rapid N-glycan analytical methods, for instance, relies on such standards for accurate identification and quantification of different glycan structures. mdpi.comresearchgate.net Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) use reference compounds to confirm the retention times and fragmentation patterns of unknown glycans. bioglyco.commdpi.com The purity of α-D-Galactosyl-mannotriose, often greater than 95% as determined by HPLC, makes it an ideal standard. bioglyco.com

Moreover, in the structural elucidation of complex polysaccharides like galactomannans, oligosaccharides such as α-D-Galactosyl-mannotriose, produced by enzymatic hydrolysis, are used to piece together the architecture of the parent polymer. megazyme.com This approach has been instrumental in determining the distribution of galactose side chains along the mannan (B1593421) backbone in galactomannans from sources like carob and guar. megazyme.com

Advancements in High-Throughput Glycan Characterization

The demand for rapid and efficient analysis of glycans has led to the development of high-throughput screening (HTS) methods, where α-D-Galactosyl-mannotriose and related oligosaccharides play a role. megazyme.com Carbohydrate microarrays, a powerful tool for HTS, allow for the simultaneous assessment of thousands of molecular interactions with minimal analyte consumption. megazyme.commegazyme.com

Defined oligosaccharides like α-D-Galactosyl-mannotriose are crucial for populating these microarrays. megazyme.com Once immobilized, these arrays can be used to characterize the binding specificities of a wide range of carbohydrate-binding proteins, such as monoclonal antibodies and carbohydrate-binding modules. megazyme.com They also hold potential for the high-throughput characterization of carbohydrate-active enzymes. megazyme.com The development of such versatile, high-resolution oligosaccharide microarrays is a significant step forward in plant glycobiology and cell wall research. megazyme.com

Potential in the Development of Functional Oligosaccharides and Bioactive Compounds

There is growing interest in functional oligosaccharides for their potential health benefits, including prebiotic effects. nih.gov While direct studies on the functional properties of α-D-Galactosyl-mannotriose are emerging, its structural motifs are found in bioactive polysaccharides. Oligosaccharides can be produced by enzymatic hydrolysis of biomass sources or through enzymatic transfer reactions from simpler sugars. nih.gov

The enzymatic synthesis of novel oligosaccharides can lead to the creation of bioactive compounds with applications in the nutraceutical and pharmaceutical industries. mdpi.com For example, the transglycosylation capacity of certain α-galactosidases can be harnessed to synthesize new galacto-oligosaccharides. mdpi.com The study of how enzymes interact with substrates like α-D-Galactosyl-mannotriose provides the foundational knowledge for designing such biocatalytic processes. megazyme.com

| Research Area | Application of α-D-Galactosyl-mannotriose and related compounds | Potential Outcome |

| Prebiotics | As a potential functional oligosaccharide. nih.gov | Modulation of gut microbiota and improved gut health. |

| Biocatalysis | Substrate for transglycosylation reactions. mdpi.com | Synthesis of novel bioactive oligosaccharides. |

| Nutraceuticals | Component of natural extracts with antioxidant properties. mdpi.com | Development of new health-promoting food ingredients. |

Exploration of Novel Biological Roles and Molecular Mechanisms

The biological roles of oligosaccharides are diverse, ranging from structural components to modulators of protein function and mediators of cell-cell interactions. ucsd.edu While the specific biological roles of free α-D-Galactosyl-mannotriose in physiological systems are not yet fully elucidated, as a structural component of larger glycoconjugates, it can be involved in various recognition events.

Understanding the molecular mechanisms of how enzymes process glycans containing this motif is an active area of research. For instance, studies on lysosomal α-mannosidase provide insights into how genetic mutations can affect the enzyme's ability to cleave mannosidic linkages, leading to diseases like α-mannosidosis. nih.gov Similarly, a deficiency in α-galactosidase A, the enzyme responsible for hydrolyzing terminal α-galactosyl residues, causes Fabry disease due to the accumulation of glycosphingolipids. mdpi.com The use of α-D-Galactosyl-mannotriose in studying these enzymes can help unravel the molecular basis of such lysosomal storage disorders.

Design and Synthesis of α-D-Galactosyl-mannotriose Analogues for Structure-Function Studies

The synthesis of analogues of α-D-Galactosyl-mannotriose is a key strategy for conducting detailed structure-function studies. By systematically modifying the structure of the oligosaccharide, researchers can investigate the specific molecular interactions that govern its recognition by proteins.

For example, structure-function relationship studies on α-galactosidase A have utilized a wide range of mutations to understand how changes in the protein's structure affect its function. nih.gov Complementary studies using synthetic substrate analogues can pinpoint the crucial hydroxyl groups and conformational features of the oligosaccharide that are essential for binding and catalysis. This knowledge is not only fundamental to understanding enzymatic mechanisms but is also critical for the design of specific inhibitors or activators with therapeutic potential.

Q & A

Q. What are the standard methodologies for synthesizing α-D-Galactosyl-mannotriose in vitro?

α-D-Galactosyl-mannotriose can be synthesized via chemical or enzymatic approaches. Chemical synthesis typically involves regioselective protection of hydroxyl groups to control glycosidic bond formation, followed by deprotection steps. Enzymatic synthesis leverages glycosyltransferases or glycosidases to catalyze specific linkages. Purification often requires HPLC or size-exclusion chromatography to isolate the trisaccharide from reaction byproducts. Structural validation is critical, using NMR (e.g., COSY, HSQC) and mass spectrometry (MS) to confirm regiochemistry and anomeric configuration .

Q. Which analytical techniques are most reliable for structural characterization of α-D-Galactosyl-mannotriose?

High-resolution NMR spectroscopy (e.g., ¹H, ¹³C, 2D experiments like HSQC and NOESY) is essential for determining glycosidic linkages and stereochemistry. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural data if crystals are obtainable. Complementary methods such as IR spectroscopy and polarimetry can validate functional groups and optical activity .

Q. How can researchers isolate α-D-Galactosyl-mannotriose from natural sources?

Isolation involves extracting carbohydrates from biological matrices (e.g., plant or microbial extracts) using solvent partitioning, followed by enrichment via column chromatography (e.g., ion-exchange, gel filtration). High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is particularly effective for separating oligosaccharides. Purity must be verified using analytical techniques like TLC or capillary electrophoresis .

Advanced Research Questions

Q. How can stereochemical challenges during chemical synthesis be systematically addressed?

Stereochemical control requires optimized protecting group strategies (e.g., benzyl, acetyl groups) and catalysts (e.g., Lewis acids like BF₃·OEt₂) to direct α- or β-anomer formation. Computational modeling (e.g., DFT calculations) predicts reaction pathways, while real-time monitoring via in situ NMR or MS helps adjust reaction conditions. Post-synthesis, enzymatic assays using α-galactosidases can validate anomeric purity .

Q. What experimental designs resolve contradictions between mass spectrometry and NMR data in structural studies?

Discrepancies often arise from sample impurities or isotopic interference. Cross-validation involves:

- Repurifying the compound using orthogonal methods (e.g., reverse-phase HPLC).

- Repeating NMR experiments under varied conditions (e.g., solvent, temperature).

- Utilizing tandem MS (MS/MS) to confirm fragmentation patterns.

- Applying molecular dynamics simulations to reconcile NMR-derived NOE constraints with theoretical models .

Q. How should in vitro assays be designed to study α-D-Galactosyl-mannotriose’s interaction with immune receptors like CD1d?

Assays must include:

- Positive controls : Known ligands (e.g., glycosylceramides) to validate receptor activation .

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity.

- Cellular readouts : Co-culture experiments with CD1d-expressing antigen-presenting cells and invariant NKT (iNKT) cells, monitoring cytokine release via ELISA.

- Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA to assess significance. Ethical considerations require verifying endotoxin-free preparations .

Q. What strategies optimize enzymatic synthesis of α-D-Galactosyl-mannotriose for high yield and scalability?

Enzyme engineering (e.g., directed evolution of galactosyltransferases) improves substrate specificity and catalytic efficiency. Reaction optimization includes:

- pH and temperature profiling.

- Cofactor regeneration systems (e.g., ATP recycling for Leloir glycosyltransferases).

- Immobilized enzymes for reusability in continuous flow reactors. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Methodological Considerations

- Data Reprodubility : Document batch-to-batch variability in synthesis protocols and include negative controls in biological assays .

- Ethical Compliance : Ensure animal or human cell lines are used per institutional review board (IRB) guidelines .

- Open Science Practices : Deposit raw NMR, MS, and crystallography data in public repositories (e.g., Zenodo) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.